molecular formula C8H9BrS B042175 Benzylthiobromomethane CAS No. 15960-81-3

Benzylthiobromomethane

Cat. No. B042175
CAS RN: 15960-81-3
M. Wt: 217.13 g/mol
InChI Key: PSTOVESVKXDXQX-UHFFFAOYSA-N
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Patent
US05470834

Procedure details

A solution of lithium diisopropylamide was prepared from 1.96 mL (1.42 g) of diisopropylamine and 7.6 mL of n-butyllithium (1.75M in hexane) in 14 mL of THF. The solution was cooled to -78° C. with stirring, combined with a solution of (4S, 5R)-3-(1-oxo-4-methylpentyl)-4-methyl-5-phenyl-2-oxazolidinone (3.50 g) in THF (14 mL) and stirred for 30 min at -78° C. To this mixture was added 2.1 mL (3.1 g) of benzyl bromomethyl sulfide. The reaction mixture was stirred for 2 h at -25° C. and for 2 h at 0° C. Aqueous NH4Cl solution was added to the mixture. The organic solvents were removed in vacuo and the residue was extracted twice with CH2Cl2. The combined organic extract was washed twice with 1M aqueous NaHSO4, then with saturated NaHCO3, brine, dried over Na2SO4 and evaporated. The residue was subjected to flash chromatography on silica gel (hexane-EtOAc) to give 5.0 g (96% yield) of (4S, 5R)-3-[(2S)-1-oxo-2-((benzylthio)methyl)-4-methylpentyl]-4-methyl-5-phenyl-2-oxazolidinone as a clear oil. Characteristic analytical data are as follows: 1H NMR (300 MHz, CDCl3) δ7.24-7.47 (m, 10H), 5.66 (d, J=7 Hz, 1H), 4.81 (p, J= 7 Hz, 1H), 4.31-4.36 (m, 1H), 3.80 (AB q, J=13 Hz, 2H), 2.72 (dd, J=9, 14 Hz, 1H), 2.52 (dd, J=5, 14 Hz, 1H), 1.35-1.71 (m, 3H), 0.89-0.95 (m, 9H); [α]25D -91° (c=2.60, CH2Cl2)
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].C([Li:12])CCC.[O:13]=[C:14]([N:20]1[C@@H:24]([CH3:25])[C@@H:23]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[O:22][C:21]1=[O:32])[CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18].Br[CH2:34][S:35][CH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.[NH4+].[Cl-]>C1COCC1>[CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li+:12].[O:13]=[C:14]([N:20]1[C@@H:24]([CH3:25])[C@@H:23]([C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)[O:22][C:21]1=[O:32])[C@@H:15]([CH2:34][S:35][CH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)[CH2:16][CH:17]([CH3:19])[CH3:18] |f:4.5,7.8|

Inputs

Step One
Name
Quantity
1.96 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
O=C(CCC(C)C)N1C(O[C@@H]([C@@H]1C)C1=CC=CC=C1)=O
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
BrCSCC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 min at -78° C
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at -25° C. and for 2 h at 0° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted twice with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed twice with 1M aqueous NaHSO4
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated NaHCO3, brine, dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Type
product
Smiles
O=C([C@H](CC(C)C)CSCC1=CC=CC=C1)N1C(O[C@@H]([C@@H]1C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.